molecular formula C5H8FNO2 B1218386 Fluciclovine (18F)

Fluciclovine (18F)

Número de catálogo: B1218386
Peso molecular: 132.12 g/mol
Clave InChI: NTEDWGYJNHZKQW-KWCOIAHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Detection of Biochemical Recurrence

Fluciclovine PET/CT has demonstrated superior sensitivity compared to conventional imaging techniques for detecting recurrent prostate cancer. Studies indicate that detection rates can range from 56% to 83%, depending on the prostate-specific antigen levels at the time of imaging. For instance, a study involving 104 men showed that lesions were detected in 56% of patients, with higher positivity rates correlating with elevated PSA levels .

Table 1: Detection Rates of Fluciclovine PET/CT Based on PSA Levels

PSA Level (ng/mL)Detection Rate (%)
≤133
>293

Impact on Treatment Decisions

The introduction of Fluciclovine PET/CT into clinical practice has significantly influenced treatment planning. In the FALCON trial, 64% of patients experienced a change in management following imaging, with major changes including shifts from watchful waiting to salvage therapy or modifications to radiation treatment protocols . The EMPIRE-1 trial further confirmed that Fluciclovine-guided salvage radiotherapy improved failure-free survival rates compared to conventional imaging methods .

Table 2: Management Changes Post-Fluciclovine PET/CT

Type of ChangeNumber of Patients (%)
Salvage therapy to watchful waiting24
Salvage therapy to systemic therapy24
Modifications within treatment35

Case Study Overview

Several case studies highlight the effectiveness of Fluciclovine PET/CT in clinical settings:

  • Case Study A : A patient with rising PSA levels post-prostatectomy underwent Fluciclovine PET/CT, which identified extraprostatic disease not visible on conventional imaging. This led to a change from watchful waiting to immediate salvage therapy.
  • Case Study B : In another instance, a patient with low PSA levels (0.5 ng/mL) had a positive Fluciclovine scan indicating localized recurrence, prompting targeted radiation therapy that resulted in significant PSA reduction.

Research Findings

Recent studies have reinforced the utility of Fluciclovine in various contexts:

  • Comparative Effectiveness : A study comparing Fluciclovine PET/CT with standard CT for lymph node assessment demonstrated a significantly higher positive predictive value for Fluciclovine (95.7% vs. 7%) .
  • Xenograft Models : Research utilizing xenograft models has shown that Fluciclovine can effectively assess therapeutic responses in glioblastoma multiforme, indicating its potential applications beyond prostate cancer .
  • Longitudinal Studies : Long-term follow-up studies have indicated that incorporating Fluciclovine into treatment planning can optimize targeting strategies for recurrent disease and reduce unnecessary interventions .

Actividad Biológica

Fluciclovine (18F) is a synthetic amino acid radiotracer used primarily in positron emission tomography (PET) imaging for the detection of prostate cancer, particularly in patients with biochemical recurrence (BCR) after treatment. Its biological activity is characterized by its uptake in cancerous tissues, which reflects the metabolic changes associated with tumor growth and proliferation. This article explores the biological activity of Fluciclovine (18F), supported by clinical data, research findings, and case studies.

Fluciclovine (18F) mimics the structure of natural amino acids and is transported into cells via amino acid transporters, which are often upregulated in cancer cells due to increased metabolic demands. The uptake of Fluciclovine is particularly significant in prostate cancer, where it correlates with tumor aggressiveness and metabolic activity. This characteristic allows for the visualization of tumors that may not be detectable through conventional imaging techniques.

Clinical Applications and Efficacy

Fluciclovine (18F) has been evaluated in various clinical settings for its efficacy in detecting recurrent prostate cancer. The following table summarizes key findings from notable studies:

Study/TrialPatient CohortDetection Rate (%)Management Change (%)Major Changes (%)
LOCATE Trial213 patients57%59%78%
FALCON Trial85 patients61%Not specified~60%
Study on BCR213 patients68% subject level59%70%

Key Findings:

  • In the LOCATE trial , Fluciclovine PET/CT showed a detection rate of 57%, leading to a management change in 59% of cases, with major changes occurring in 78% of those .
  • The FALCON trial corroborated these findings, reporting a detection rate of 61% and significant management shifts post-imaging .
  • A study indicated that Fluciclovine PET/CT had a positive predictive value greater than 90% for extraprostatic disease detection .

Case Studies

  • Study on Breast Cancer : A study involving 39 patients with breast cancer assessed the uptake of Fluciclovine using dynamic PET imaging. It was found that a one-tissue compartment model best described the tracer's kinetics, indicating its potential utility beyond prostate cancer .
  • Prostate Cancer Management : In a cohort study, Fluciclovine PET led to significant changes in treatment plans for patients with low PSA levels (≤1 ng/mL), demonstrating its effectiveness in early disease detection .
  • Comparative Studies : Research comparing Fluciclovine to other imaging modalities highlighted its superior ability to detect recurrent disease not visible on standard imaging, reinforcing its role as a critical tool in managing prostate cancer .

Biodistribution and Safety

Fluciclovine exhibits favorable biodistribution characteristics with low urinary excretion rates, minimizing interference during imaging. Studies report urinary bladder doses ranging from 12 to 25 μGy/MBq, significantly lower than those associated with other radiotracers like FDG . This property enhances patient safety and comfort during PET scans.

Propiedades

IUPAC Name

1-amino-3-(18F)fluoranylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)/i6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEDWGYJNHZKQW-KWCOIAHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1(C(=O)O)N)[18F]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027796
Record name Fluciclovine (18F)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

100ºC
Record name Fluciclovine (18F)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble
Record name Fluciclovine (18F)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Fluciclovine is transported into the prostate cancer cells via ASCT2 and LAT1 transporters. The activity of LAT1 gets increased in acidic pH, condition that is developed intra-tumorally at certain size. The uptake of fluciclovine presents an androgen-dependent dynamic in hormone sensitive cells.
Record name Fluciclovine (18F)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

222727-39-1
Record name Fluciclovine F18 [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluciclovine (18F)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluciclovine (18F)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCICLOVINE F-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R1Q0L1ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

0ºC
Record name Fluciclovine (18F)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluciclovine (18F)
Reactant of Route 2
Fluciclovine (18F)
Reactant of Route 3
Fluciclovine (18F)
Reactant of Route 4
Fluciclovine (18F)
Reactant of Route 5
Fluciclovine (18F)
Reactant of Route 6
Fluciclovine (18F)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.